molecular formula C25H24FNO B1162965 JWH 019 N-(6-fluorohexyl) isomer

JWH 019 N-(6-fluorohexyl) isomer

Cat. No. B1162965
M. Wt: 373.5
InChI Key: TVYGCQWIIHUDGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JWH 019 is the N1-hexyl homolog of the cannabimimetic indole JWH 018. It shows a high-affinity for both the central cannabinoid (CB1) (Ki = 9.8 nM) and the peripheral cannabinoid (CB2) (Ki = 5.6 nM) receptors. JWH 019 N-(6-fluorohexyl) isomer differs from JWH 019 by having a fluorine at the 6 position of the hexyl chain. The physiological and toxicological properties of this compound have not been tested. This product is intended for forensic and research applications.

Scientific Research Applications

Chemical Analysis and Differentiation

  • Gas Chromatography-Mass Spectrometry (GC-MS) Applications : The study by Deruiter et al. (2018) provides insight into the use of GC-MS for analyzing regioisomeric cannabinoids related to JWH-019. This technique is crucial in distinguishing between isomeric compounds which possess identical elemental compositions but differ in the structural arrangement. It's particularly valuable in forensic analysis for identifying specific cannabinoids in complex mixtures (Deruiter et al., 2018).

  • Mass Spectrometric Hydroxyl-Position Determination Method : Kusano et al. (2016) developed a method for differentiating the positional isomers of JWH-019's hydroxyindole metabolites using GC-EI-MS/MS. This research highlights the importance of precise analytical techniques in identifying and differentiating closely related synthetic cannabinoids, which is significant for both legal and pharmacological implications (Kusano et al., 2016).

  • Identification in Commercial Products : Nakajima et al. (2012) identified JWH-019 in commercial herbal products, indicating its widespread presence in unregulated markets. This underscores the necessity for robust analytical methods in public health surveillance and forensic investigations (Nakajima et al., 2012).

Forensic Analysis

  • Differentiation of Isomeric Compounds in Forensic Toxicology : Chikumoto et al. (2018) focused on the differentiation of isomeric 1-fluorobenzyl-3-naphthoyl-indoles, which are structurally similar to JWH-019, using liquid chromatography and mass spectrometry. This study is significant for forensic toxicology, where distinguishing between legal and illegal substances is crucial (Chikumoto et al., 2018).

  • Identification of New Psychoactive Substances (NPS) : Lee et al. (2019) utilized gas chromatography-infra red detection spectroscopy for identifying isomers of JWH-019. This innovative approach enhances the capability to identify closely related compounds, which is a growing concern in the rapidly evolving NPS market (Lee et al., 2019).

  • Application in Ultra High Performance Liquid Chromatography : Marginean et al. (2015) discuss the use of ultra high performance liquid chromatography (UHPLC) coupled with time-of-flight mass spectrometry for analyzing synthetic cannabinoids including JWH-019. This method offers insights into the separation and identification of complex cannabinoid compounds (Marginean et al., 2015).

  • MALDI-MS3 Imaging in Forensic Research : Kernalléguen et al. (2018) utilized matrix-assisted laser desorption/ionization combined with imaging to differentiate positional isomers of JWH-019 in human hair samples. This novel methodology has potential forensic applications in tracing drug abuse histories (Kernalléguen et al., 2018).

properties

Product Name

JWH 019 N-(6-fluorohexyl) isomer

Molecular Formula

C25H24FNO

Molecular Weight

373.5

InChI

InChI=1S/C25H24FNO/c26-16-7-1-2-8-17-27-18-23(21-13-5-6-15-24(21)27)25(28)22-14-9-11-19-10-3-4-12-20(19)22/h3-6,9-15,18H,1-2,7-8,16-17H2

InChI Key

TVYGCQWIIHUDGL-UHFFFAOYSA-N

SMILES

O=C(C1=CN(CCCCCCF)C2=C1C=CC=C2)C3=C4C(C=CC=C4)=CC=C3

synonyms

JWH 019 N-(6-fluorohexyl) analog

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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